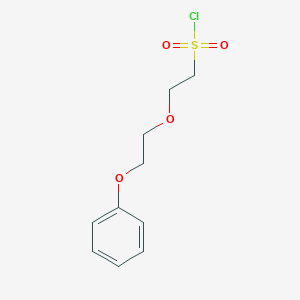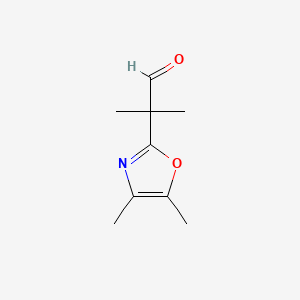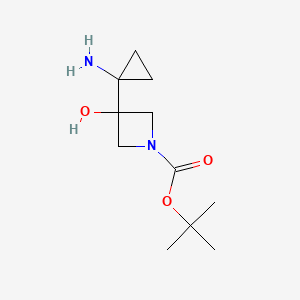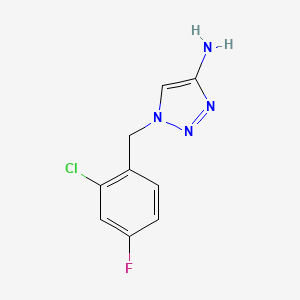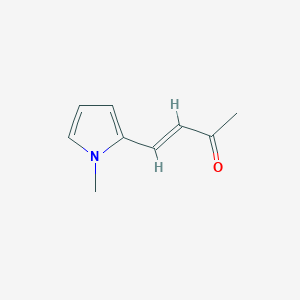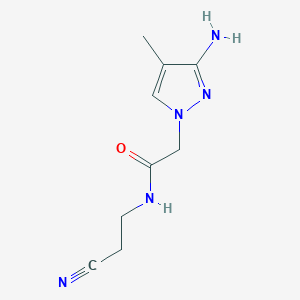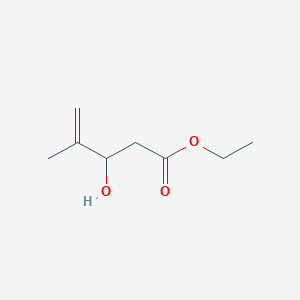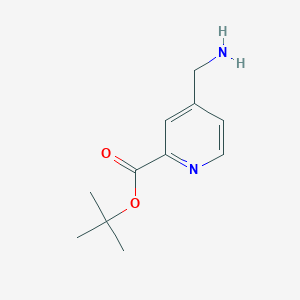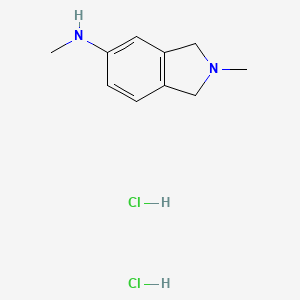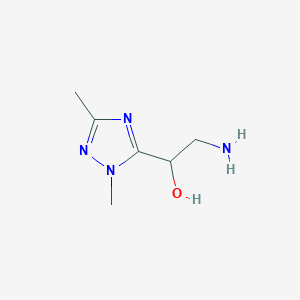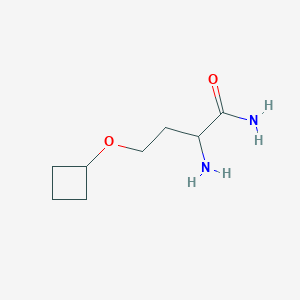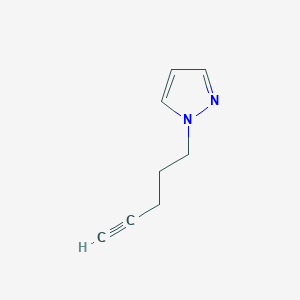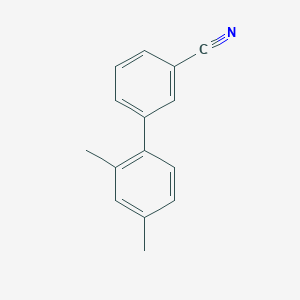
3-(2,4-Dimethylphenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzonitrile core substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction can be represented as follows:
2,4-Dimethylphenylboronic acid+3-BromobenzonitrilePd catalyst, K2CO3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can be used for oxidation.
Major Products:
Substitution: Substituted benzonitriles.
Reduction: 3-(2,4-Dimethylphenyl)benzylamine.
Oxidation: 3-(2,4-Dimethylphenyl)benzoic acid.
Scientific Research Applications
Chemistry: 3-(2,4-Dimethylphenyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for drug design and development.
Industry: In the materials science industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its aromatic structure contributes to the stability and performance of these materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Benzonitrile: The parent compound without the 2,4-dimethyl substitution.
2,4-Dimethylbenzonitrile: A similar compound with the nitrile group directly attached to the 2,4-dimethylphenyl ring.
3-Phenylbenzonitrile: A compound with a phenyl group instead of the 2,4-dimethylphenyl group.
Uniqueness: 3-(2,4-Dimethylphenyl)benzonitrile is unique due to the presence of both the nitrile group and the 2,4-dimethyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)benzonitrile |
InChI |
InChI=1S/C15H13N/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 |
InChI Key |
KVNHWPAOIRMEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


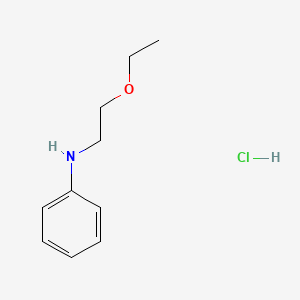
![potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13624977.png)
